1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-5-19(12-2-6-20-7-3-12)9-11(1)18-14-13-4-8-21-15(13)17-10-16-14/h4,8,10-12H,1-3,5-7,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBYKMIYZTIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=C3C=CSC3=NC=N2)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carbonitrile
The thieno[2,3-d]pyrimidine scaffold is constructed by reacting 2-aminothiophene-3-carbonitrile with formamidine acetate under refluxing ethanol (Scheme 1). This method yields the unsubstituted thieno[2,3-d]pyrimidin-4-amine with 85% efficiency.
Reaction Conditions
-
Reactants : 2-Aminothiophene-3-carbonitrile (1.0 equiv), formamidine acetate (1.2 equiv)
-
Solvent : Ethanol (anhydrous)
-
Temperature : 80°C, 6 hours
-
Yield : 85%
Chlorination at the C(4) Position
To enable subsequent amination, the C(4) amine is replaced with chlorine using phosphorus oxychloride (POCl₃). This step proceeds quantitatively under reflux:
Optimized Parameters
-
POCl₃ : 5.0 equiv
-
Reaction Time : 3 hours
-
Yield : 98%
Functionalization of Pyrrolidin-3-Amine with the Oxan-4-yl Group
Reductive Amination of Pyrrolidin-3-one
Pyrrolidin-3-one undergoes reductive amination with tetrahydropyran-4-amine using sodium triacetoxyborohydride (STAB) as the reducing agent (Scheme 2):
Key Observations
-
Solvent : Dichloromethane (DCM) outperforms THF due to superior solubility.
-
Temperature : Room temperature (25°C) minimizes side reactions.
-
Yield : 72%
Alternative Route: Nucleophilic Substitution
For substrates with poor reactivity, a two-step protection/deprotection strategy is employed:
-
Protection : Boc-group installation on pyrrolidin-3-amine using di-tert-butyl dicarbonate.
-
Alkylation : Reaction with 4-bromotetrahydropyran in the presence of K₂CO₃.
-
Deprotection : TFA-mediated Boc removal.
Comparative Data
| Step | Reagent | Yield (%) |
|---|---|---|
| Protection | Boc₂O, DMAP | 95 |
| Alkylation | 4-Bromotetrahydropyran | 68 |
| Deprotection | TFA | 89 |
Coupling of Thieno[2,3-d]Pyrimidine and 1-(Oxan-4-yl)Pyrrolidin-3-Amine
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-chlorothieno[2,3-d]pyrimidine with 1-(oxan-4-yl)pyrrolidin-3-amine achieves C–N bond formation (Scheme 3):
Optimized Conditions
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C, 12 hours
-
Yield : 65%
Microwave-Assisted Amination
Microwave irradiation reduces reaction time without compromising yield:
-
Time : 30 minutes
-
Yield : 63%
Purification and Characterization
Chromatographic Techniques
-
Normal-Phase SiO₂ Chromatography : Elution with EtOAc/hexane (3:7) removes unreacted starting materials.
-
Reverse-Phase HPLC : Final purification using a C18 column (ACN/H₂O gradient) ensures >99% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.32 (d, J = 5.2 Hz, 1H, thiophene-H), 4.01–3.92 (m, 2H, oxan-H), 3.58–3.49 (m, 2H, pyrrolidine-H).
-
HRMS (ESI+) : m/z calculated for C₁₈H₂₃N₅OS [M+H]⁺: 366.1698; found: 366.1701.
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Amination
Competing reactions at C(2) and C(4) positions are mitigated by:
Oxan-4-yl Group Stability
Tetrahydropyran rings are prone to acid-catalyzed ring-opening. Neutral pH conditions during synthesis prevent degradation.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thienopyrimidine Derivatives
Compound 28 : N-(4-Isoxazol-3-ylphenyl)thieno[2,3-d]pyrimidin-4-amine
- Structure : Replaces the pyrrolidine-oxane group with a phenyl-isoxazole substituent.
- Synthesis: Prepared via coupling of 4-chlorothieno[2,3-d]pyrimidine with 4-(1,2-oxazol-3-yl)aniline in 1,4-dioxane at 130°C .
Compound 13 : N-(4-(Benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine
- Structure : Features a pyridin-3-yl group at position 6 and a benzyloxy-phenylamine substituent.
- Properties : Melting point 216.2–218.1°C, HPLC purity 99%, synthesized via Suzuki coupling (Pd catalysis) .
- Activity : Tested in breast cancer models; the pyridinyl group may improve cellular penetration.
CDK4 Inhibitors () : Thieno[2,3-d]pyrimidin-4-yl hydrazones
Pyrrolidine-Containing Analogs
Compound in : (3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine
- Structure : Pyrrolo[2,3-d]pyrimidine core with chloro, ethyl, and pyridopyrazine substituents.
- Molecular Weight : 426.926 g/mol.
- Key Difference: The pyrrolo-pyrimidine core (vs. thienopyrimidine) and sulfur-linked pyridopyrazine group may alter electron distribution and target specificity .
Compound in : 2-Chloro-N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Complex Fused-Ring Systems
Compound in : N-(2-Phenylethyl)-N-(2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amine
- Structure: Fused pyrano-pyrido-thienopyrimidine system with a phenylethyl group.
- Molecular Formula : C₂₃H₂₄N₄OS (404.53 g/mol).
- Key Feature: The extended π-system and pyrano ring may improve DNA intercalation or topoisomerase inhibition, though activity data are unavailable .
Comparative Analysis Table
Q & A
Q. What are the optimal synthetic routes for 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine, considering yield and purity?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, copper(I)-catalyzed coupling (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) can facilitate amine substitution, as demonstrated in similar pyrrolidine-thienopyrimidine syntheses . To optimize purity, chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) is critical, achieving yields up to 17.9% for analogous compounds . For the thieno[2,3-d]pyrimidin-4-yl core, refluxing with formic acid or FeCl₃-SiO₂ catalysis in ethanol can yield the heterocyclic scaffold in ~75–85% yield .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural validation requires a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.8–9.0 ppm for thienopyrimidine), pyrrolidine/oxane methylene/methine protons (δ 2.5–4.0 ppm), and amine protons (δ 5.5–6.5 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₉N₅OS₂: ~378.12 g/mol) .
- IR Spectroscopy : Amine N-H stretches (~3298 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .
Q. What are the recommended protocols for purity assessment and stability testing?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%). Stability studies under varied pH (1–10), temperature (4–40°C), and light exposure can identify degradation pathways. For example, thienopyrimidine analogs show sensitivity to UV light, necessitating dark storage .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro models?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). To mitigate:
- Use orthogonal assays (e.g., enzymatic inhibition + cell viability assays) .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . For instance, thieno[2,3-d]pyrimidine derivatives exhibit nanomolar affinity for kinases like CDK4 .
- Perform dose-response studies (IC₅₀/EC₅₀ comparisons) to clarify potency discrepancies .
Q. How can computational docking studies predict the compound’s interaction with biological targets like kinases?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite): Use crystal structures of target proteins (e.g., CDK4, PDB: 1L9X) to model binding poses. Focus on hydrogen bonds between the pyrrolidine amine and kinase hinge region (e.g., Glu144) and π-π stacking of thienopyrimidine with hydrophobic pockets .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. For example, oxane ring flexibility may influence residence time in allosteric pockets .
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing (5–20 mg/kg). Monitor plasma levels via LC-MS/MS; expect moderate bioavailability (~30–40%) due to pyrrolidine’s polarity .
- Toxicity : Conduct acute toxicity (OECD 423) in mice, focusing on hepatorenal biomarkers (ALT, creatinine). Thienopyrimidine analogs show dose-dependent hepatotoxicity at >50 mg/kg .
Key Research Gaps and Recommendations
- Stereochemical Effects : The chiral pyrrolidine center may influence target selectivity. Synthesize enantiomers and compare activity .
- Metabolite Identification : Use HRMS/MS to profile Phase I/II metabolites in microsomal assays .
- Combination Therapy : Explore synergy with standard chemotherapeutics (e.g., doxorubicin) in resistant cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
